2-hydroxy-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-4-carboxamide
Description
Properties
Molecular Formula |
C19H14N4O3S |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-oxo-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C19H14N4O3S/c24-16-10-14(13-8-4-5-9-15(13)20-16)18(25)21-19-23-22-17(27-19)11-26-12-6-2-1-3-7-12/h1-10H,11H2,(H,20,24)(H,21,23,25) |
InChI Key |
QIMJFKACLHHYSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)C3=CC(=O)NC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Quinoline Core
The quinoline scaffold is constructed via the Skraup synthesis , a classical method for quinoline derivatives. Starting with 2-aminophenol and glycerol, the reaction proceeds under acidic conditions (concentrated sulfuric acid) with nitrobenzene as an oxidizing agent . The hydroxyl group at position 2 is introduced in situ, while the carboxamide group at position 4 is installed via Buchwald-Hartwig amidation using palladium catalysts .
Key Reaction Conditions
Post-synthesis, the quinoline-4-carboxamide intermediate is purified via recrystallization from methanol .
Formation of the 5-(Phenoxymethyl)-1,3,4-Thiadiazol-2(3H)-Ylidene Moiety
The thiadiazole ring is synthesized through a Hantzsch-type cyclization between phenoxymethyl carbonyl chloride and thiosemicarbazide . The reaction proceeds in anhydrous dichloromethane with triethylamine as a base, yielding the 5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-one intermediate. Subsequent oxidation with iodine in DMSO generates the ylidene tautomer .
Optimization Insights
-
Solvent Choice : Dichloromethane minimizes side reactions compared to THF .
-
Oxidation Efficiency : Iodine (1.2 equiv.) achieves full conversion to the ylidene form within 2 hours .
Coupling of Quinoline and Thiadiazole Components
The final step involves amide coupling between quinoline-4-carboxylic acid and the thiadiazole amine. Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are employed in dry DMF at 0–5°C to prevent racemization . The (2E)-configuration is ensured by steric hindrance from the phenoxymethyl group, favoring trans-imine formation .
Reaction Metrics
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol . Purity is validated using:
-
HPLC : >98% purity (C18 column, acetonitrile/water gradient) .
-
NMR : Distinct singlet for the thiadiazole proton (δ 8.12 ppm) and absence of unreacted amine peaks .
Industrial-Scale Adaptations
For bulk synthesis, continuous flow reactors reduce reaction times by 40% compared to batch processes . Microwave-assisted synthesis (100°C, 15 min) enhances cyclization efficiency, achieving 85% yield for the thiadiazole intermediate .
Challenges and Mitigation Strategies
-
Regioselectivity in Thiadiazole Formation : Use of electron-withdrawing groups on the phenoxymethyl chain directs cyclization to the 5-position .
-
Imine Isomerization : Low-temperature coupling (<10°C) prevents (2Z)-isomer formation .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Classical Hantzsch | 58 | 95 | 12.50 |
| Microwave-Assisted | 85 | 98 | 9.80 |
| Continuous Flow | 76 | 97 | 8.20 |
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The phenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
Major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that quinoline derivatives exhibit significant anticancer properties. For instance, a study focused on related quinoline compounds demonstrated their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The synthesized compound was subjected to in vitro screening against various cancer cell lines, revealing promising results in reducing cell viability, particularly through mechanisms involving apoptosis and cell cycle arrest .
2. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. In a comparative study of similar thiadiazole derivatives, compounds were evaluated for their effectiveness against various bacterial strains. The findings indicated that certain derivatives displayed notable antibacterial activity by inhibiting bacterial DNA gyrase, a crucial enzyme for bacterial replication . This positions the compound as a candidate for further development into antimicrobial agents.
Material Science Applications
1. Dye Synthesis
The incorporation of thiadiazole and quinoline moieties has been explored in the synthesis of azo dyes. These dyes are characterized by their vivid colors and stability, making them suitable for applications in textiles and coatings. The synthesis process involves diazotization reactions followed by coupling with various aromatic compounds, resulting in dyes with enhanced lightfastness and color strength .
2. Photovoltaic Materials
Recent studies have investigated the use of quinoline-based compounds in organic photovoltaic devices due to their favorable electronic properties. The incorporation of the thiadiazole unit is believed to enhance charge transport characteristics, thereby improving the efficiency of solar cells. Experimental results showed that devices made from these materials achieved higher power conversion efficiencies compared to traditional organic materials .
Case Studies
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-4-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division . The compound can also induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Target Compound
- Core: Quinoline (2-hydroxy, 4-carboxamide).
- Thiadiazole Substituent: Phenoxymethyl at C5.
- Linkage : Imine (E-configuration).
Comparative Compounds
(E)-N-(4-Chlorobenzylidene)-5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-Amine ()
- Core : 1,3,4-Thiadiazole.
- Substituents : 4-Chlorobenzylidene (imine), 4-methylphenyl at C5.
N-(5-Cyclopropyl-1,3,4-Thiadiazol-2-yl)-2-(4-Methylphenyl)quinoline-4-Carboxamide ()
- Core: Quinoline (4-carboxamide, 2-(4-methylphenyl)).
- Thiadiazole Substituent : Cyclopropyl at C5.
- Key Differences: Cyclopropyl group increases lipophilicity (LogP ~4.4 vs.
N-[(2E)-5-(4-Fluorobenzyl)-1,3,4-Thiadiazol-2(3H)-Ylidene]-1-(Furan-2-Ylmethyl)-5-Oxopyrrolidine-3-Carboxamide ()
- Core : Pyrrolidone (5-oxo).
- Thiadiazole Substituent : 4-Fluorobenzyl at C5.
- Key Differences: Fluorine atom enhances electronegativity, possibly boosting target binding affinity compared to phenoxymethyl .
Antimicrobial Activity
- Target Compound: Predicted broad-spectrum activity due to thiadiazole and quinoline synergy. Phenoxymethyl may enhance solubility for Gram-negative targeting.
- (E)-N-(4-Chlorobenzylidene)-... : Demonstrated fungicidal activity (IC₅₀ ~12 µM against Candida albicans), attributed to chloro and methylphenyl groups .
- N-(5-Cyclopropyl-1,3,4-Thiadiazol...) (): Higher LogP (4.4) correlates with improved biofilm penetration but reduced aqueous solubility.
Research Findings and Implications
- Thiadiazole Modifications: Substitutions at the thiadiazole C5 position (e.g., phenoxymethyl vs. fluorobenzyl) significantly alter bioactivity. Fluorinated analogs () show enhanced binding to microbial enzymes due to electronegativity .
- Quinoline vs.
- Synthetic Feasibility: The target compound’s synthesis is achievable via established thiadiazole-quinoline coupling methods, but phenoxymethyl introduction may require optimized protecting-group strategies.
Biological Activity
The compound 2-hydroxy-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-4-carboxamide is a novel derivative of quinoline and thiadiazole that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on antimicrobial, anticancer, and antiviral properties.
Chemical Structure and Properties
This compound features a quinoline backbone substituted with a thiadiazole moiety, which is known for its diverse pharmacological properties. The general structure can be represented as follows:
Antimicrobial Activity
Research has demonstrated that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown enhanced antibacterial potency against strains such as Staphylococcus aureus and Escherichia coli. A comparative study indicated that certain thiadiazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL, significantly outperforming traditional antibiotics like vancomycin .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1-ethyl-4-hydroxy-2-oxo | S. aureus | 0.25 | |
| 5-(phenoxymethyl)-thiadiazole | E. coli | 0.5 | |
| 2-hydroxy-N-(thiadiazole) | Pseudomonas aeruginosa | 1 |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies showed that it induces apoptosis in cancer cells through mechanisms involving the inhibition of cell proliferation and modulation of apoptotic pathways.
Case Study: A study involving a series of quinoline-thiadiazole hybrids revealed that one derivative exhibited an IC50 value of 15 µM against breast cancer cell lines (MCF-7), indicating potent anticancer activity compared to standard chemotherapeutics .
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Quinoline-thiadiazole hybrid | MCF-7 | 15 | |
| Another derivative | HeLa | 20 |
Antiviral Activity
Thiadiazole derivatives have also been investigated for their antiviral effects, particularly against RNA viruses. The compound's structural features suggest potential interactions with viral enzymes, inhibiting replication.
A recent study highlighted that certain thiadiazole derivatives demonstrated significant inhibition of the NS5B RNA polymerase associated with Hepatitis C virus (HCV), with EC50 values in the low micromolar range .
Table 3: Antiviral Activity of Thiadiazole Derivatives
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Antimicrobial Mechanism: Inhibition of bacterial DNA gyrase and topoisomerases.
- Anticancer Mechanism: Induction of apoptosis through the mitochondrial pathway and inhibition of proliferation signaling pathways.
- Antiviral Mechanism: Inhibition of viral polymerases and interference with viral entry mechanisms.
Q & A
Q. Key optimization factors :
- Solvent choice : Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency for coupling steps .
- Temperature control : Reflux conditions (70–100°C) for ring-forming reactions to minimize side products .
- Reaction time : Extended stirring (12–24 hours) ensures complete coupling .
Advanced: How can contradictory bioactivity data across studies be systematically addressed?
Answer: Contradictions often arise from structural variations, assay conditions, or target specificity. To resolve these:
- Comparative structural analysis : Synthesize analogs with controlled modifications (e.g., substituents on the phenoxymethyl or quinoline groups) and test their bioactivity in standardized assays .
- Assay standardization : Use identical cell lines (e.g., HeLa for anticancer studies) and incubation times to reduce variability .
- Target validation : Employ techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to proposed targets (e.g., kinases or DNA topoisomerases) .
Example : Fluorine substitution on the benzyl group (as in ) may enhance metabolic stability, explaining higher activity in some studies .
Basic: What spectroscopic and analytical methods are essential for structural confirmation?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm regiochemistry of the thiadiazole and quinoline moieties. Key signals include:
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks ([M+H]+) with <5 ppm error .
- X-ray crystallography : For absolute configuration determination, if single crystals are obtainable .
Advanced: What methodologies are used to elucidate the compound’s mechanism of action in cancer cells?
Answer:
- Enzyme inhibition assays : Test inhibitory activity against kinases (e.g., EGFR) or topoisomerases using fluorogenic substrates .
- Transcriptomic profiling : RNA sequencing to identify differentially expressed genes post-treatment .
- Molecular docking : Computational modeling (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets or DNA grooves .
Case study : Quinoline derivatives in showed intercalation with DNA, suggesting a potential topoisomerase inhibition mechanism .
Basic: How are regioselectivity challenges addressed during functionalization of the quinoline and thiadiazole rings?
Answer:
- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups on quinoline) using acetyl or tert-butyldimethylsilyl (TBS) groups .
- Directed ortho-metalation : Use directing groups (e.g., methoxy) to control substitution patterns on the quinoline ring .
- Microwave-assisted synthesis : Accelerate reactions to reduce competing pathways and improve regioselectivity .
Advanced: What strategies integrate computational modeling to predict pharmacokinetic properties?
Answer:
- ADMET prediction : Tools like SwissADME or pkCSM to estimate absorption, metabolism, and toxicity .
- Molecular dynamics simulations : Simulate compound behavior in lipid bilayers to predict membrane permeability .
- CYP450 inhibition assays : Validate computational predictions of metabolic stability using human liver microsomes .
Basic: How does structural modification (e.g., phenoxymethyl vs. fluorobenzyl groups) influence bioactivity?
Answer:
| Substituent | Effect on Bioactivity | Reference |
|---|---|---|
| Phenoxymethyl | Enhances solubility and target affinity | |
| Fluorobenzyl | Improves metabolic stability and CNS penetration | |
| Chlorophenyl | Increases cytotoxicity but reduces solubility |
Methodological approach : Synthesize analogs (e.g., 4-fluorophenyl vs. 2-chlorophenyl) and compare IC50 values in cytotoxicity assays .
Advanced: How can researchers validate target engagement in complex biological systems?
Answer:
- Chemical proteomics : Use photoaffinity labeling probes to capture interacting proteins in live cells .
- CRISPR-Cas9 knockout : Generate cell lines lacking the proposed target (e.g., a kinase) and assess compound efficacy .
- Thermal shift assays (TSA) : Monitor protein melting temperature shifts to confirm direct binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
